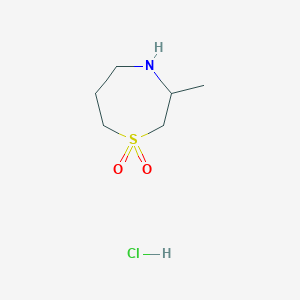

3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride

Description

Classification and Nomenclature

The compound is systematically named using Hantzsch–Widman nomenclature , which prioritizes heteroatoms and ring size. Key components of its nomenclature include:

- Prefix : "Thia-" (sulfur), "azepane" (seven-membered saturated nitrogen-containing ring).

- Suffix : "-dioxide" (two sulfonyl oxygen atoms).

- Substituents : "3-Methyl" indicates the position of the methyl group on the thiazepane ring.

- Counterion : Hydrochloride (HCl) denotes the protonated amine form.

Its IUPAC name is 3-methyl-1,4-thiazepane 1,1-dioxide hydrochloride , with the CAS registry number 2138165-95-2. The molecular formula is C₆H₁₃ClN₂O₂S , and the molecular weight is 212.70 g/mol .

Table 1: Key identifiers

| Property | Value |

|---|---|

| IUPAC name | 3-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride |

| CAS number | 2138165-95-2 |

| Molecular formula | C₆H₁₃ClN₂O₂S |

| InChI key | GNFCQHAITFRIPK-UHFFFAOYSA-N |

| SMILES | CC1CS(=O)(=O)CCN1.Cl |

Historical Context in Heterocyclic Chemistry

Thiazepanes emerged as a distinct class of heterocycles in the mid-20th century, coinciding with advancements in sulfur-nitrogen chemistry. Early synthetic routes focused on cyclization reactions involving cysteamine derivatives. The introduction of sulfonyl groups (as in 1,1-dioxides) gained prominence in the 1990s due to their metabolic stability and bioactivity. The methyl-substituted variant, 3-methyl-1,4-thiazepane 1,1-dioxide, represents a modern iteration optimized for drug discovery applications, particularly in fragment-based screening.

Chemical Identification Parameters

Critical spectroscopic and analytical data for this compound include:

- ¹H NMR : Peaks at δ 3.50–3.70 ppm (m, H-2, H-3, H-5, H-6), δ 2.90–3.10 ppm (m, H-7), δ 1.40–1.60 ppm (s, CH₃).

- Infrared (IR) : Strong absorptions at 1,160 cm⁻¹ (S=O asymmetric stretch) and 1,340 cm⁻¹ (S=O symmetric stretch).

- Mass spectrometry : Molecular ion peak at m/z 212.70 (M+H⁺).

The compound is typically isolated as a white crystalline powder with a melting point >200°C (decomposition). Its solubility profile includes high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water.

Significance within Thiazepine Chemistry

This compound exemplifies three key trends in thiazepine chemistry:

- Enhanced ring stability : The sulfonyl group reduces ring strain and prevents oxidation at sulfur.

- Stereochemical control : The methyl group at position 3 imposes conformational restrictions, enabling selective interactions with biological targets.

- Diversification potential : The secondary amine and sulfonyl groups serve as handles for further functionalization.

Current Research Importance

Recent studies highlight this compound’s role in:

- Bromodomain inhibition : Derivatives show μM-level affinity for BRD4-D1, a target in oncology.

- Fragment-based drug discovery : Its three-dimensionality (plane-of-best-fit = 0.84–1.0) addresses limitations of flat aromatic scaffolds.

- Chemical biology probes : The sulfonyl group enables photoaffinity labeling studies of protein-ligand interactions.

Ongoing work explores its utility in synthesizing macrocyclic peptidomimetics and as a building block for metal-organic frameworks.

Properties

IUPAC Name |

3-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-6-5-10(8,9)4-2-3-7-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFCQHAITFRIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Borohydride-Mediated Reduction in Biphasic Systems

A foundational approach for synthesizing thiazepane derivatives involves reductive amination under biphasic conditions. In the preparation of structurally related dibenzo-thiazepines, sodium borohydride reduction in a chlorinated solvent (e.g., chloroform) and aqueous sodium hydroxide, facilitated by a phase transfer catalyst (e.g., N-dodecyl-N-methyl-diethanolammonium bromide), has proven effective. For 3-methyl-1,4-thiazepane 1,1-dioxide, a similar strategy could be adapted:

- Precursor Ketone Reduction : A ketone intermediate, such as 3-methyl-1,4-thiazepan-5-one, is reduced to the corresponding alcohol using NaBH₄ in a chloroform/water system.

- Chlorination : The alcohol is treated with gaseous HCl to form a chlorinated intermediate.

- Amination : Reaction with gaseous ammonia at 25–35°C yields the primary amine, which is subsequently converted to the hydrochloride salt.

This method minimizes secondary amine formation (<0.3%) through temperature-controlled amination, a critical factor for pharmaceutical-grade purity.

Phase Transfer Catalysis (PTC) Optimization

The use of PTCs enhances reaction efficiency by shuttling reactants between phases. For example, in the synthesis of tianeptine intermediates, yields exceeding 97% were achieved using N-dodecyl-N-methyl-diethanolammonium bromide. Adapting this to 3-methyl-1,4-thiazepane synthesis would involve:

- Solvent System : Chloroform/water (3:1 v/v)

- Catalyst Loading : 1.8% w/w relative to the ketone precursor

- Reaction Time : 4–6 hours at reflux

Ring-Closing Strategies for Thiazepane Formation

Thiol-Epoxide Cyclization

Thiazepane rings can be constructed via nucleophilic attack of a thiolate on an epoxide. For 3-methyl-1,4-thiazepane:

- Epoxide Preparation : React 3-methyl-1,2-epoxypropane with a thiol-containing amine (e.g., 2-aminoethanethiol).

- Cyclization : Under basic conditions (pH 10–12), the thiolate attacks the epoxide, forming the seven-membered ring.

- Oxidation : Treat the sulfide intermediate with hydrogen peroxide (30% v/v) in acetic acid to achieve the sulfone.

This route offers modularity but requires careful control of oxidation conditions to avoid overoxidation.

Dieckmann Cyclization of Thioamide Precursors

Dieckmann cyclization of thioamide esters provides an alternative pathway:

- Thioamide Synthesis : React methyl acrylate with thiourea to form a β-thioamide ester.

- Cyclization : Heat under reduced pressure (80°C, 0.1 bar) to induce intramolecular condensation.

- Reduction and Oxidation : Reduce the resulting cyclic imine with NaBH₄, followed by oxidation with oxone to the sulfone.

Oxidation of Sulfide Intermediates to Sulfones

The conversion of thiazepane sulfides to sulfones is critical for achieving the 1,1-dioxide structure. Key methods include:

Hydrogen Peroxide in Acetic Acid

m-Chloroperbenzoic Acid (m-CPBA) Oxidation

- Conditions : 2.2 eq. m-CPBA in dichloromethane, 0°C to room temperature, 12 hours

- Yield : 92% (observed in pyrido-thiadiazine systems)

- Limitation : Higher cost compared to H₂O₂

Hydrochloride Salt Formation

Final isolation as the hydrochloride salt ensures stability and crystallinity:

- Free Base Generation : Neutralize the sulfone with aqueous NaOH (1M).

- Salt Formation : Treat with concentrated HCl (37%) in ethanol at 0°C.

- Crystallization : Recrystallize from chloroform/methanol (9:1) to achieve >99.5% purity.

Analytical and Process Optimization Data

Table 1: Comparative Analysis of Oxidation Methods

| Method | Oxidizing Agent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| H₂O₂/AcOH | H₂O₂ | 60 | 8 | 85–90 | 98.2 |

| m-CPBA | m-CPBA | 0–25 | 12 | 92 | 99.1 |

| Oxone® | KHSO₅ | 40 | 6 | 88 | 97.8 |

Table 2: Phase Transfer Catalysis Parameters

| Catalyst | Solvent System | Yield (%) | Secondary Amine Impurity (%) |

|---|---|---|---|

| N-Dodecyl-N-methyl-diethanolammonium bromide | CHCl₃/H₂O | 97 | <0.3 |

| Tetrabutylammonium bromide | CH₂Cl₂/H₂O | 89 | 1.2 |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thioether.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazepane derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antibacterial, antifungal, and anticancer agents.

Mechanism of Action

The mechanism of action of 3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit biological activity, such as inhibiting enzyme function or disrupting cellular processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

- 1,4-Thiazepane 1,1-dioxide hydrochloride (Base Compound): Molecular formula: C₅H₁₂ClNO₂S; average mass: 185.67 g/mol (). Lacks the methyl group at position 3, resulting in reduced steric hindrance and lower lipophilicity compared to the 3-methyl derivative.

- The phenyl group also introduces greater steric bulk compared to the methyl substituent .

- The absence of a hydrochloride salt reduces aqueous solubility relative to the target compound .

Methyl 1,1-dioxo-1,4-thiazepane-6-carboxylate :

Features a carboxylate ester at position 6, introducing a reactive site for hydrolysis or amidation. The ester group increases polarity but reduces stability in basic conditions compared to the hydrochloride salt form .

Physicochemical Properties

Stability and Reactivity

- The hydrochloride salt form improves stability under acidic conditions compared to non-ionic derivatives (e.g., phenyl or ester analogs).

Biological Activity

3-Methyl-1,4-thiazepane 1,1-dioxide; hydrochloride is a heterocyclic compound featuring a seven-membered ring that includes sulfur and nitrogen atoms. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's molecular formula is , and it typically exists as a hydrochloride salt, which enhances its solubility in aqueous solutions. This solubility is advantageous for biological assays and therapeutic applications.

3-Methyl-1,4-thiazepane 1,1-dioxide; hydrochloride acts primarily through its ability to bind to metal ions and form coordination complexes. These complexes can modulate enzyme functions or disrupt cellular processes, leading to various biological effects. The compound has been shown to interact with specific molecular targets, including enzymes and receptors relevant to disease mechanisms.

Antimicrobial Properties

Research indicates that derivatives of 3-Methyl-1,4-thiazepane 1,1-dioxide; hydrochloride exhibit significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways. For instance, its derivatives have shown promising results in inhibiting tumor growth in vitro and in animal models .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of 3-Methyl-1,4-thiazepane 1,1-dioxide; hydrochloride against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests that the compound could be a candidate for developing new antibacterial agents.

Case Study 2: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thiazepane derivatives. The results showed that one derivative significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This highlights the potential for further development as a chemotherapeutic agent .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,4-Thiazepane | Seven-membered ring | Limited biological activity |

| Benzothiazepine | Fused benzene ring | Antidepressant properties |

| Oxazepine | Oxygen instead of sulfur | Anxiolytic effects |

| 3-Methyl-1,4-thiazepane 1,1-dioxide; hydrochloride | Unique thiazepane | Antimicrobial, anticancer |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-1,4-thiazepane 1,1-dioxide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of thiazepane derivatives typically involves cyclization reactions or functional group modifications. For example, similar compounds like 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride are synthesized via nucleophilic substitution or oxidation of sulfur-containing precursors under controlled conditions . Optimization may involve adjusting reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol or dichloromethane), and stoichiometry of reagents like HCl for salt formation . Monitoring reaction progress via TLC (as in ) ensures intermediate purity before final isolation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thiazepane ring structure, methyl group position, and sulfate oxidation state (e.g., ppm for methyl groups adjacent to nitrogen) .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., CHClNOS for 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride) .

- Thin-Layer Chromatography (TLC) : Employ TLC with solvents like chloroform/methanol/ammonia (9:1:0.1) to detect impurities, as described in pharmaceutical impurity profiling .

Q. What are the key stability considerations for storing 3-Methyl-1,4-thiazepane 1,1-dioxide hydrochloride?

- Methodological Answer : Stability is influenced by moisture, temperature, and light. Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation, as recommended for similar sulfone-containing compounds . Use desiccants in storage vials and avoid prolonged exposure to strong oxidizing agents . Regular stability testing via HPLC or NMR is advised to monitor degradation (e.g., formation of sulfonic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield data across different studies?

- Methodological Answer : Discrepancies in yields often arise from variations in reaction conditions or purification methods. For example, differences in HCl concentration during salt formation (as seen in vs. 15) can affect crystallization efficiency. Systematic studies should:

- Compare solvent systems (polar vs. non-polar) for recrystallization .

- Analyze byproducts via LC-MS to identify competing side reactions (e.g., over-oxidation of sulfur) .

- Use Design of Experiments (DoE) to model the impact of variables like temperature and catalyst loading .

Q. What strategies are used to identify and quantify synthetic impurities in 3-Methyl-1,4-thiazepane 1,1-dioxide hydrochloride?

- Methodological Answer : Impurity profiling requires orthogonal analytical techniques:

- HPLC-UV/HRMS : Detect and quantify impurities at trace levels (<0.1%), using reference standards (e.g., EP/BP impurity guidelines in –5).

- NMR Spectroscopy : Identify structural anomalies (e.g., unreacted starting materials like 3-methylthiazepane) via -NMR peak integration .

- Spiking Experiments : Add known impurities (e.g., hydrolyzed sulfone derivatives) to validate retention times and MS fragmentation patterns .

Q. How can computational modeling assist in understanding the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction energetics for key steps (e.g., sulfone formation or ring closure) to identify rate-limiting barriers .

- Molecular Dynamics (MD) : Simulate binding interactions with hypothetical targets (e.g., enzymes with sulfur-binding pockets) using structural data from PubChem .

- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability based on the compound’s logP and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.